2-Methyl-5-nitroimidazole 2-Methyl-5-nitroimidazole Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
2-Methyl-5-nitroimidazole is a C-nitro compound and a member of imidazoles.
Brand Name: Vulcanchem
CAS No.: 696-23-1
VCID: VC21166445
InChI: InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
SMILES: CC1=NC=C(N1)[N+](=O)[O-]
Molecular Formula: C4H5N3O2
Molecular Weight: 127.1 g/mol

2-Methyl-5-nitroimidazole

CAS No.: 696-23-1

Cat. No.: VC21166445

Molecular Formula: C4H5N3O2

Molecular Weight: 127.1 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-nitroimidazole - 696-23-1

Specification

Description Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
2-Methyl-5-nitroimidazole is a C-nitro compound and a member of imidazoles.
CAS No. 696-23-1
Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
IUPAC Name 2-methyl-5-nitro-1H-imidazole
Standard InChI InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)
Standard InChI Key FFYTTYVSDVWNMY-UHFFFAOYSA-N
SMILES CC1=NC=C(N1)[N+](=O)[O-]
Canonical SMILES CC1=NC=C(N1)[N+](=O)[O-]
Melting Point 253.0 °C

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